Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate
Description
Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate is a methyl ester derivative featuring a bis(2-methylpropyl)amino group and a ketone functionality at the fourth position of the butanoate backbone. This compound is structurally characterized by its aliphatic substituents and ester linkage, which influence its physicochemical properties, such as solubility and reactivity.
Properties
IUPAC Name |
methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-10(2)8-14(9-11(3)4)12(15)6-7-13(16)17-5/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUQCPMYNZHKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288705 | |
| Record name | methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-70-9 | |
| Record name | NSC57352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate typically involves the reaction of 4-oxobutanoic acid with bis(2-methylpropyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The methyl ester group is introduced through esterification using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound shares structural similarities with other methyl esters containing amino and ketone groups, such as Methyl 2-benzoylamino-3-oxobutanoate (reported in ). Below is a comparative analysis:
Key Findings from Analog Studies
Synthetic Flexibility: Methyl 2-benzoylamino-3-oxobutanoate () reacts with aromatic amines to form enamine derivatives under acidic conditions, highlighting the reactivity of α-keto esters in heterocyclic synthesis. This suggests that this compound could similarly participate in condensation reactions, though its aliphatic substituents may alter reaction kinetics or product stability .
However, JDTic’s complex heterocyclic structure and aromatic groups contrast sharply with the aliphatic nature of the target compound, limiting direct comparisons .
Research Implications and Gaps
- Synthetic Challenges: Unlike Methyl 2-benzoylamino-3-oxobutanoate, the target compound’s aliphatic substituents might necessitate milder reaction conditions to avoid decomposition, as branched alkyl groups can sterically hinder reactivity .
- Pharmacological Unknowns: No studies directly link this compound to opioid or other receptor interactions, unlike JDTic (). Further research is needed to explore its biological relevance .
Biological Activity
Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate is a synthetic organic compound characterized by its unique chemical structure, which includes a methyl ester group, a ketone, and a bis(2-methylpropyl)amino moiety. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are crucial for drug development and therapeutic applications.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, influencing various metabolic pathways and interacting with multiple biological targets. The compound's structure enhances its potential applications in pharmacology.
Key Activities
- Antioxidant Activity : The compound has shown promising results in assays measuring its ability to scavenge free radicals. For instance, it demonstrated strong activity against DPPH radicals with an IC50 value of 5.43 µM and moderate inhibitory activity toward ABTS radicals (TEAC value of 2.31 mM) .
- Enzyme Inhibition : this compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
- Antimicrobial Properties : Similar compounds within its class have exhibited antimicrobial activities, suggesting that this compound may also possess such properties due to structural similarities .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a table summarizing some of these compounds along with their notable activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl 3-(dimethylamino)-3-oxobutanoate | Dimethylamino group | Antimicrobial |
| Methyl 4-(diethylamino)-4-oxobutanoate | Diethylamino group | Cytotoxicity |
| Ethyl 4-(bis(2-ethylhexyl)amino)-4-oxobutanoate | Bis(2-ethylhexyl)amino group | Enzyme inhibition |
| This compound | Bis(2-methylpropyl)amino group | Antioxidant, enzyme inhibition |
Case Studies and Research Findings
- Synthesis and Biological Evaluation : Research has indicated various synthetic pathways for producing this compound, which can be modified for specific biological applications. Studies have confirmed that the compound interacts with several metabolic pathways, making it a candidate for further pharmacological exploration .
- Potential Therapeutic Applications : Given its biological activities, this compound may serve as a lead structure in developing new therapeutic agents targeting oxidative stress-related conditions and neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
